Cas no 2228225-16-7 (2-fluoro-1-2-(trifluoromethoxy)phenylethan-1-ol)

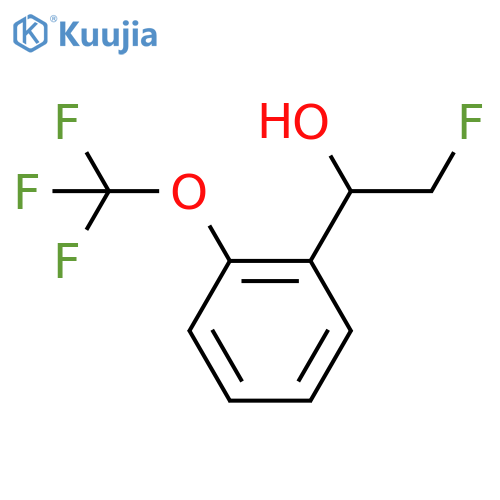

2228225-16-7 structure

商品名:2-fluoro-1-2-(trifluoromethoxy)phenylethan-1-ol

2-fluoro-1-2-(trifluoromethoxy)phenylethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-fluoro-1-2-(trifluoromethoxy)phenylethan-1-ol

- α-(Fluoromethyl)-2-(trifluoromethoxy)benzenemethanol

-

- インチ: 1S/C9H8F4O2/c10-5-7(14)6-3-1-2-4-8(6)15-9(11,12)13/h1-4,7,14H,5H2

- InChIKey: SFWBPMHPHCGCGI-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC=CC=1OC(F)(F)F)(O)CF

2-fluoro-1-2-(trifluoromethoxy)phenylethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1944717-0.1g |

2-fluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol |

2228225-16-7 | 0.1g |

$1031.0 | 2023-09-17 | ||

| Enamine | EN300-1944717-5.0g |

2-fluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol |

2228225-16-7 | 5g |

$3396.0 | 2023-05-23 | ||

| Enamine | EN300-1944717-0.5g |

2-fluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol |

2228225-16-7 | 0.5g |

$1124.0 | 2023-09-17 | ||

| Enamine | EN300-1944717-10g |

2-fluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol |

2228225-16-7 | 10g |

$5037.0 | 2023-09-17 | ||

| Enamine | EN300-1944717-2.5g |

2-fluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol |

2228225-16-7 | 2.5g |

$2295.0 | 2023-09-17 | ||

| Enamine | EN300-1944717-5g |

2-fluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol |

2228225-16-7 | 5g |

$3396.0 | 2023-09-17 | ||

| Enamine | EN300-1944717-0.25g |

2-fluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol |

2228225-16-7 | 0.25g |

$1078.0 | 2023-09-17 | ||

| Enamine | EN300-1944717-0.05g |

2-fluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol |

2228225-16-7 | 0.05g |

$983.0 | 2023-09-17 | ||

| Enamine | EN300-1944717-10.0g |

2-fluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol |

2228225-16-7 | 10g |

$5037.0 | 2023-05-23 | ||

| Enamine | EN300-1944717-1.0g |

2-fluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol |

2228225-16-7 | 1g |

$1172.0 | 2023-05-23 |

2-fluoro-1-2-(trifluoromethoxy)phenylethan-1-ol 関連文献

-

1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

2228225-16-7 (2-fluoro-1-2-(trifluoromethoxy)phenylethan-1-ol) 関連製品

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量